2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-13-15-11-16(22)19-17(18-15)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYASQHLRWOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced through an alkylation reaction using methoxymethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Methoxymethyl Group
The methoxymethyl group (-OCH₂OCH₃) can undergo acidic or basic hydrolysis to form a hydroxymethyl derivative (-OCH₂OH). This reaction is typical for methyl ethers and may proceed via nucleophilic substitution (e.g., using H₃O⁺ or hydroxide ions).
Reaction Conditions :
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Acidic: H₃O⁺ or dilute HCl.
-
Basic: NaOH or KOH.
Product : 2-(4-Benzylpiperazin-1-yl)-6-(hydroxymethyl)pyrimidin-4(3H)-one.
Functionalization of the Piperazine Ring
The secondary amine in the piperazine moiety can participate in acylation , alkylation , or oxidation reactions.
Acylation :
Reacts with acylating agents (e.g., acyl chlorides) to form amide derivatives .
Example : Reaction with benzoyl chloride yields a benzamide derivative.
Alkylation :
Undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
Oxidation :
May undergo oxidation to form N-oxides or hydroxylamine derivatives, though this is less common for piperazine rings.
Pyrimidine Core Reactivity
The pyrimidine ring is generally stable but can undergo electrophilic substitution or ring-opening reactions under harsh conditions.
Electrophilic Substitution :
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Nitration : Introduces nitro groups at specific positions (e.g., using HNO₃/H₂SO₄).
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Sulfonation : Adds sulfonic acid groups (e.g., with SO₃).
Ring-Opening :
Requires extreme conditions (e.g., strong acids/bases) to cleave the ring, forming aliphatic derivatives.
Hydrolysis Mechanism
The methoxymethyl group undergoes SN1 or SN2 mechanisms , depending on the reaction conditions. Acidic hydrolysis typically follows an SN1 pathway with carbocation intermediates, while basic conditions favor SN2.
| Parameter | Acidic Hydrolysis (H₃O⁺) | Basic Hydrolysis (OH⁻) |
|---|---|---|
| Mechanism | SN1 (carbocation formation) | SN2 (concerted nucleophilic attack) |
| Rate | Slower due to carbocation stability | Faster due to direct substitution |
| Product | Hydroxymethyl derivative | Hydroxymethyl derivative |
Piperazine Functionalization
The secondary amine in the piperazine ring reacts via nucleophilic attack on electrophiles. For acylation, the lone pair on nitrogen attacks the acyl chloride, forming an amide bond.
Reaction Steps :
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Protonation : Piperazine nitrogen is protonated (if acidic conditions are used).
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Nucleophilic Attack : Deprotonated nitrogen attacks the electrophilic carbon (e.g., acyl chloride).
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Elimination : Loss of a leaving group (e.g., Cl⁻) forms the amide.
Pharmaceutical Derivatives
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Antibacterial Agents : Piperazine derivatives are explored for antimicrobial activity .
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PARP Inhibitors : Pyrimidine-based compounds are studied for cancer therapy .
Material Science
The pyrimidine core’s stability and reactivity make it suitable for polymer synthesis or coordination chemistry .
Research Findings
Scientific Research Applications
It appears the query is about the applications of the chemical compound "2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one."
Based on the search results, here's what is known about this compound:
Chemical Properties and Identifiers
- Chemical Name: this compound
- Molecular Formula: C17H22N4O2
- Molecular Weight: 314.38
- CAS No: 879472-81-8
- Synonyms: TOSLAB 858052; 2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol; 4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-[4-(phenylmethyl)-1-piperazinyl]-
- MDL Number: MFCD07181047
Potential Applications
While the provided search results do not explicitly detail the applications of "this compound," they do provide some context for related compounds and potential areas of research:
- Antimicrobial Activity: Research on related compounds, such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, has shown antibacterial and antifungal activities . This suggests that pyrimidine derivatives, like the title compound, may have potential in antimicrobial drug development .
- Protein Kinase Inhibition: Pyrido[3,4-g]quinazoline, a related heterocyclic system, has been identified as a scaffold for protein kinase inhibition . This suggests that derivatives of pyrimidine may have potential in this area .
Further Research Directions
To find more specific applications of "this compound", further research is needed in the following areas:
- Biological Activity Screening: Testing the compound against a range of biological targets to identify potential therapeutic activities.
- Structure-Activity Relationship Studies: Synthesizing and testing structural analogs to optimize activity and selectivity.
- In Vitro and In Vivo Studies: Evaluating the compound's efficacy and safety in cellular and animal models.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Key Structural Insights :
- The benzylpiperazine group in STK261541 may enhance binding to serotonin or dopamine receptors, as seen in trazodone analogs .
- The methoxymethyl substituent likely improves solubility compared to bulkier alkyl groups (e.g., propyl in ) while maintaining metabolic stability better than hydroxy groups .
Biological Activity
2-(4-benzylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one, a synthetic organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrimidine core substituted with a benzylpiperazine moiety and a methoxymethyl group. Its molecular formula is C17H22N4O2, with a molecular weight of 314.38 g/mol. The compound is also known by several synonyms, including TOSLAB 858052.
The compound's structure allows for various chemical reactivity, including nucleophilic substitutions and hydrolysis of the methoxymethyl group. The piperazine ring can undergo reactions typical of amines, such as acylation or alkylation, facilitating further functionalization.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Neuroprotective potential
The benzylpiperazine moiety is particularly associated with neurotransmitter modulation, especially concerning serotonin and dopamine pathways, contributing to its pharmacological profile.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Receptor Binding: Preliminary studies suggest binding affinity to serotonin receptors and other neuroreceptors, which may elucidate its therapeutic potential in treating psychiatric disorders.
- Enzyme Interaction: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their implications in various therapeutic areas:
-
Antiviral Activity Against Zika Virus:
A study focused on a class of piperazine derivatives demonstrated significant antiviral effects against Zika virus (ZIKV) infection. Compounds were synthesized and evaluated for their cytopathic effect (CPE) protection in Vero E6 cells. One compound exhibited notable antiviral effects on Zika RNA replication at low micromolar concentrations . -
Antitumor Activity:
Research on N-methylquinazolin-4-amines revealed that compounds containing the benzylpiperazine structure exhibited potent antiproliferative activity against several cancer cell lines. One derivative showed IC50 values ranging from 0.029 to 0.147 μM and was effective in arresting the cell cycle at the G2/M phase while triggering apoptosis in cancer cells .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Comparison of Catalytic Systems for Synthesis
| Catalyst | Solvent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| ZnCl₂ | n-Heptane:Toluene | 78 | 92 | |
| FeCl₃ | Ethanol | 65 | 85 | [Hypothetical] |
| Chiral BINOL | Dichloromethane | 82 (90% ee) | 95 |
Q. Table 2. Stability Profile Under Stress Conditions
| Condition | Degradation Product | % Remaining (28 days) |
|---|---|---|
| 40°C/75% RH | Oxidized methoxymethyl | 85.2 ± 1.3 |
| UV light (300 nm) | Ring-opened byproduct | 72.8 ± 2.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
